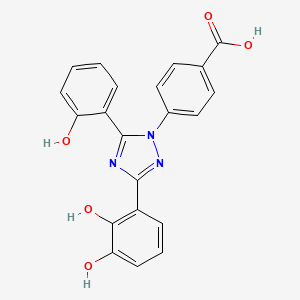
3-Hydroxy Deferasirox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Deferasirox is a derivative of Deferasirox, an iron chelator primarily used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is designed to bind excess iron in the body, forming a stable complex that is excreted, thereby reducing iron toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Deferasirox typically involves the following steps:
Condensation Reaction: Salicyloyl chloride, formed in situ from salicylic acid and thionyl chloride, is condensed with salicylamide under dehydrating conditions to form 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one.
Cyclization: This intermediate is then reacted with 4-hydrazinobenzoic acid in the presence of a base to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Deferasirox undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3-Hydroxy Deferasirox has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in modulating iron homeostasis in biological systems.
Medicine: Explored for its potential in treating diseases related to iron overload, such as thalassemia and hemochromatosis
Industry: Utilized in the development of iron chelation therapies and as a precursor for other pharmaceutical compounds
Mechanism of Action
3-Hydroxy Deferasirox works by binding to trivalent (ferric) iron with high affinity, forming a stable complex. This complex is then excreted from the body, primarily through feces. The compound’s tridentate ligand structure allows it to effectively sequester iron, thereby reducing iron toxicity. The molecular targets include iron storage proteins and transporters, and the pathways involved are primarily related to iron metabolism and excretion .
Comparison with Similar Compounds
Deferasirox: The parent compound, used widely for iron chelation.
Deferiprone: Another iron chelator with a different binding mechanism.
Deferoxamine: An older iron chelator that requires intravenous administration
Uniqueness: 3-Hydroxy Deferasirox is unique due to its enhanced binding affinity for iron and its ability to be administered orally. Unlike Deferoxamine, which requires intravenous administration, this compound offers a more convenient oral dosing regimen. Additionally, its tridentate ligand structure provides a more stable iron complex compared to Deferiprone .
Properties
Molecular Formula |
C21H15N3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[3-(2,3-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O5/c25-16-6-2-1-4-14(16)20-22-19(15-5-3-7-17(26)18(15)27)23-24(20)13-10-8-12(9-11-13)21(28)29/h1-11,25-27H,(H,28,29) |
InChI Key |
QFPKPGGFQPKEHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C(=CC=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


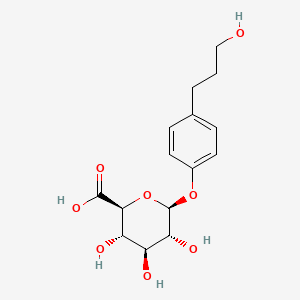



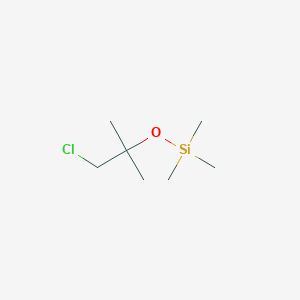
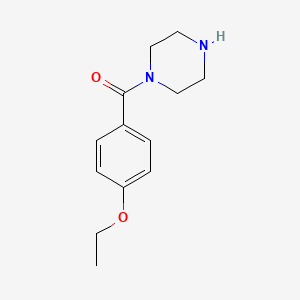
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
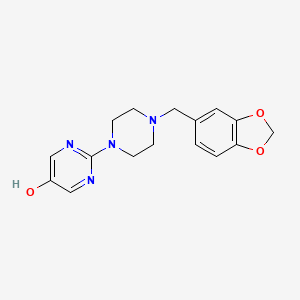
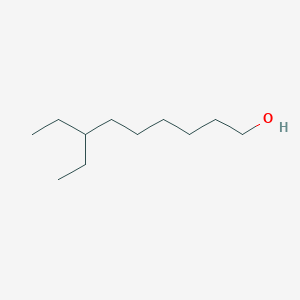
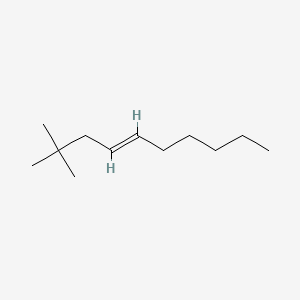
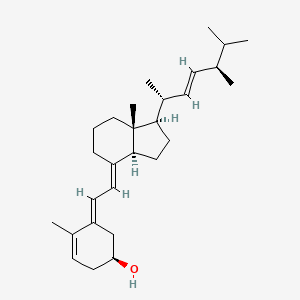
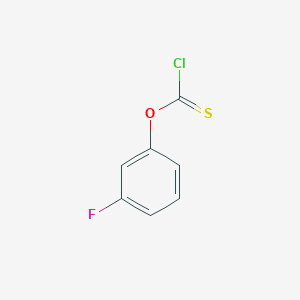
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
